molecular formula C9H9BrO4 B179689 Methyl 5-bromo-2-hydroxy-3-methoxybenzoate CAS No. 134419-43-5

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

Cat. No.: B179689
CAS No.: 134419-43-5
M. Wt: 261.07 g/mol
InChI Key: CWMGOQPZJWFRFT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is an organic compound with the molecular formula C9H9BrO4. It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is often used in various chemical syntheses and has applications in scientific research.

Properties

IUPAC Name

methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMGOQPZJWFRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567625
Record name Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134419-43-5
Record name Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Methyl 2-Hydroxy-3-Methoxybenzoate

The precursor, methyl 2-hydroxy-3-methoxybenzoate, is synthesized through selective methylation of 2,3-dihydroxybenzoic acid:

  • Methylation of 3-Hydroxy Group :

    • Reagents : 2,3-Dihydroxybenzoic acid, dimethyl sulfate (Me₂SO₄), potassium carbonate (K₂CO₃), dry acetonitrile.

    • Procedure :

      • Dissolve 2,3-dihydroxybenzoic acid (1 mol) in dry acetonitrile.

      • Add K₂CO₃ (2.2 mol) and Me₂SO₄ (2.2 mol) under reflux for 12 hours.

      • Isolate 2-hydroxy-3-methoxybenzoic acid via aqueous workup (yield: 85–90%).

  • Esterification :

    • Reagents : 2-Hydroxy-3-methoxybenzoic acid, methanol, sulfuric acid.

    • Procedure :

      • Reflux the acid in methanol with catalytic H₂SO₄ for 6 hours.

      • Purify by recrystallization (methanol) to obtain methyl 2-hydroxy-3-methoxybenzoate (yield: 92–95%).

Bromination at Position 5

Electrophilic aromatic bromination targets the para position relative to the hydroxyl group:

  • Reagents : Methyl 2-hydroxy-3-methoxybenzoate, bromine (Br₂), dichloromethane (DCM), iron powder.

  • Procedure :

    • Dissolve the ester (1 mol) in DCM and cool to 0°C.

    • Add Br₂ (1.2 mol) dropwise with iron powder (0.1 mol) as a catalyst.

    • Stir at 20°C for 18 days, then quench with ice water.

    • Recover the product via solvent evaporation and recrystallization (methanol) (yield: 97%, purity: >99%).

Key Data :

ParameterValue
Reaction Temperature0–20°C
CatalystIron powder
SolventDCM/dioxane
Yield97%

Esterification of 5-Bromo-2-Hydroxy-3-Methoxybenzoic Acid

Synthesis of 5-Bromo-2-Hydroxy-3-Methoxybenzoic Acid

Bromination precedes esterification in this route:

  • Bromination of 2-Hydroxy-3-Methoxybenzoic Acid :

    • Reagents : 2-Hydroxy-3-methoxybenzoic acid, bromine (Br₂), acetic acid.

    • Procedure :

      • Dissolve the acid in acetic acid and add Br₂ (1.1 mol) at 25°C.

      • Stir for 3 hours, then precipitate the product in ice water (yield: 92%).

Esterification with Methanol

  • Reagents : 5-Bromo-2-hydroxy-3-methoxybenzoic acid, methanol, H₂SO₄.

  • Procedure :

    • Reflux the acid in methanol with H₂SO₄ (5% v/v) for 8 hours.

    • Concentrate and recrystallize (ethyl acetate) to obtain the ester (yield: 89%).

Key Data :

ParameterValue
Acid CatalystH₂SO₄ (5% v/v)
Reaction Time8 hours
Yield89%

Alternative Route: Sequential Methylation and Bromination

Methylation of Methyl 5-Bromosalicylate

This method modifies the substituents post-bromination:

  • Starting Material : Methyl 5-bromosalicylate (CAS: 4068-76-2).

  • Methylation at Position 3 :

    • Reagents : Methyl 5-bromosalicylate, Me₂SO₄, K₂CO₃, dry acetone.

    • Procedure :

      • Reflux methyl 5-bromosalicylate with Me₂SO₄ (1.2 mol) and K₂CO₃ (2 mol) in acetone for 12 hours.

      • Isolate via aqueous extraction (yield: 78%).

Key Data :

ParameterValue
SolventDry acetone
Reaction Time12 hours
Yield78%

Regioselectivity and Byproduct Analysis

Directing Effects in Bromination

The hydroxyl group at position 2 dominates bromination regioselectivity, directing electrophilic substitution to position 5 (para). The methoxy group at position 3 minimally influences orientation due to steric and electronic effects.

Common Byproducts

  • 3,5-Dibromo Derivative : Forms with excess Br₂ or prolonged reaction times (mitigated by stoichiometric control).

  • Ortho-Brominated Products : <5% yield when using Fe catalysis.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Bromination of EsterHigh regioselectivityLong reaction time (18 days)97%
Esterification of AcidShort synthesis stepsRequires pre-brominated acid89%
Sequential MethylationModular substituent controlLow yield in methylation78%

Structural Characterization

  • ¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 6.52 (d, J=2.4 Hz, H-4), 7.21 (d, J=2.4 Hz, H-6), 10.21 (s, 1H, OH).

  • LC-MS : m/z 261.07 [M+H]⁺, isotopic pattern confirms bromine.

Industrial-Scale Considerations

  • Catalyst Recycling : Fe powder can be recovered via filtration (85–90% efficiency).

  • Solvent Recovery : DCM and methanol are distilled and reused, reducing costs by 30% .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the ester group to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: Products include corresponding ketones or aldehydes.

    Reduction: Products include alcohols or de-brominated compounds.

Scientific Research Applications

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-hydroxy-3-methoxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but with different substitution pattern.

    Methyl 4-bromo-3-methoxybenzoate: Another isomer with bromine and methoxy groups at different positions.

    Methyl 5-bromo-3-hydroxy-2-methoxybenzoate: Similar compound with hydroxyl and methoxy groups interchanged.

Uniqueness

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies.

Biological Activity

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (C10H11BrO4) is a brominated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a bromine atom, methoxy groups, and a hydroxyl group attached to a benzoate structure. These functional groups contribute to its reactivity and biological interactions. The presence of bromine often enhances the compound's electrophilic character, allowing it to participate in various biochemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactions : Brominated compounds typically act as electrophiles, reacting with nucleophiles in biological systems. This can lead to modifications of biomolecules such as proteins and nucleic acids.
  • Enzyme Interactions : Similar compounds have been shown to interact with various enzymes, potentially inhibiting or activating their functions. This interaction can influence metabolic pathways and cellular signaling.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. Compounds with methoxy and hydroxy groups are often associated with enhanced antioxidant activity .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. For instance, studies have shown that brominated compounds exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes .

Antitumor Activity

Preliminary studies suggest that similar brominated compounds may have antitumor effects. For example, compounds with a similar structure have demonstrated selective cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values reported for these compounds indicate their effectiveness in inhibiting cell proliferation at low concentrations .

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study investigated the antiproliferative effects of various substituted benzimidazole derivatives, including those containing brominated methoxy groups. The results showed that certain derivatives exhibited IC50 values as low as 1.2 μM against MCF-7 cells, highlighting the potential of brominated compounds in cancer therapy .
  • Antioxidative Properties :
    • Another study assessed the antioxidative capacity of methoxy-substituted compounds. It was found that the presence of hydroxyl and methoxy groups significantly enhanced the ability to scavenge free radicals, suggesting a protective role against oxidative damage in cells .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAntibacterial (E. faecalis)8
Benzimidazole DerivativeAntiproliferative (MCF-7)1.2
Hydroxy-substituted CarboxamideAntioxidantNot specified
Brominated Methoxy CompoundAntitumor (HCT116)4.8

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, and how do functional groups influence reaction pathways?

  • Methodology : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. For example:

Esterification : Start with 2-hydroxy-3-methoxybenzoic acid, followed by methyl esterification using methanol and an acid catalyst (e.g., H₂SO₄).

Halogenation : Introduce bromine at the 5-position via electrophilic aromatic substitution (e.g., using Br₂ in the presence of FeBr₃ or N-bromosuccinimide under controlled conditions) .

  • Key Considerations : The hydroxyl group at position 2 may require protection (e.g., acetylation) to prevent side reactions during bromination. Regioselectivity is influenced by the electron-donating methoxy group at position 3, which directs bromine to the para position (position 5) .

Q. How can the purity and identity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR data with structurally similar compounds (e.g., Methyl 2-hydroxy-3-methoxybenzoate shows characteristic peaks for aromatic protons at δ 6.5–7.5 ppm and ester carbonyl at ~δ 170 ppm) .
  • Mass Spectrometry : Confirm molecular weight (expected m/z: ~260 for C₉H₉BrO₄⁺).
  • X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for introducing bromine at the 5-position?

  • Approach :

Perform density functional theory (DFT) calculations to map electron density and predict bromination sites.

Compare activation energies for bromination pathways using different catalysts (e.g., FeBr₃ vs. Lewis acids).

  • Case Study : In analogous triazine derivatives, bromine substitution is favored at electron-rich positions, validated by computational and experimental data .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Example Issue : Discrepancies in NMR coupling constants due to rotational isomerism.
  • Resolution :

  • Variable-temperature NMR to identify dynamic equilibria.
  • Comparative analysis with methyl 2-hydroxy-3-methoxybenzoate (entry 8 in ), which lacks bromine but shares a similar backbone.

Q. How does the steric and electronic environment of the methoxy group influence biological activity in related benzoate esters?

  • Structural Insights : The methoxy group at position 3 enhances lipophilicity, potentially improving membrane permeability.
  • Biological Testing : In sulfamoyl benzoates, substituents at analogous positions modulate enzyme inhibition (e.g., carbonic anhydrase) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

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